molecular formula C18H23NO3 B4045222 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

Cat. No.: B4045222
M. Wt: 301.4 g/mol
InChI Key: VNXXYFWGVZJSLC-UHFFFAOYSA-N
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Description

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is 301.16779360 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Deprotection of Ethers

Research by Ochiai et al. (1996) explored the oxidation and deprotection of benzyl and allyl ethers using a compound related to 3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. They found that this compound can oxidize ethers to esters at room temperature, offering an alternative to conventional reductive deprotection methods. The process also demonstrated compatibility with various protecting groups, expanding its potential applications in organic synthesis (Ochiai et al., 1996).

Whole Cell Biosynthesis in Organic Solvents

Liu et al. (2018) conducted a study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate in the synthesis of certain statins. Their research indicated that carbonyl reductase could catalyze the biosynthesis of this compound in organic solvents, enhancing the yield and efficiency. This finding is significant for pharmaceutical manufacturing, particularly in the production of cholesterol-lowering drugs (Liu et al., 2018).

Photo-Fenton Reaction in Wastewater Treatment

Pignatello et al. (1999) investigated the photo-Fenton reaction, which includes a component similar to the compound , for its application in wastewater treatment. The study highlighted the unique potency of the photo-Fenton reaction as an oxidant of organic compounds, offering insights into alternative and effective methods for wastewater treatment (Pignatello et al., 1999).

Catalysis in Organic Reactions

Various studies have explored the role of tert-butyl groups, similar to those found in the compound of interest, in catalyzing different organic reactions. These include the epoxidation of olefins (Sheldon, 1973), functionalization of cyclohexane (Wang et al., 1998), and protection of hydroxyl groups (Corey & Venkateswarlu, 1972). These catalytic processes are crucial in the field of organic chemistry, particularly in the synthesis of various organic compounds and intermediates (Sheldon, 1973), (Wang et al., 1998), (Corey & Venkateswarlu, 1972).

Asymmetric Synthesis of Amines

Ellman et al. (2002) presented the use of N-tert-Butanesulfinyl imines, which are structurally related to the compound , in the asymmetric synthesis of amines. Their study highlighted the versatility of these imines in synthesizing a wide range of enantioenriched amines, contributing significantly to the field of asymmetric synthesis (Ellman et al., 2002).

Properties

IUPAC Name

3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-13(15(20)10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXYFWGVZJSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(C(=O)C1)C2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
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3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 3
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 4
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 5
3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Reactant of Route 6
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3-(4-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one

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